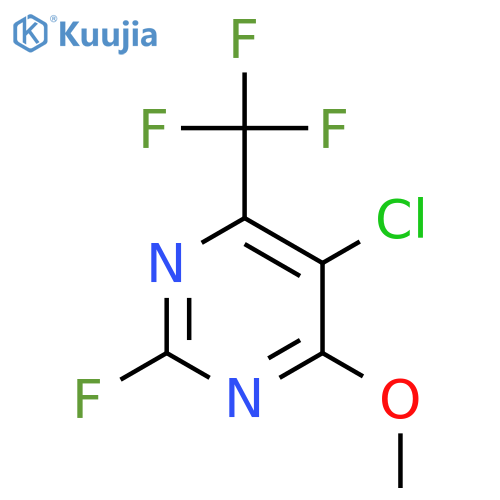

Cas no 84737-35-9 (5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine)

84737-35-9 structure

商品名:5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine

- SB60024

- 84737-35-9

-

- インチ: InChI=1S/C6H3ClF4N2O/c1-14-4-2(7)3(6(9,10)11)12-5(8)13-4/h1H3

- InChIKey: PWNOIGQLJXJMBK-UHFFFAOYSA-N

- ほほえんだ: COC1=NC(=NC(=C1Cl)C(F)(F)F)F

計算された属性

- せいみつぶんしりょう: 229.9870031Da

- どういたいしつりょう: 229.9870031Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 35Ų

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743558-1g |

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine |

84737-35-9 | 98% | 1g |

¥7276.00 | 2024-07-28 | |

| Chemenu | CM165048-1g |

5-chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine |

84737-35-9 | 95% | 1g |

$686 | 2023-02-17 | |

| Alichem | A089000597-1g |

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine |

84737-35-9 | 95% | 1g |

$771.12 | 2023-08-31 | |

| Chemenu | CM165048-1g |

5-chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine |

84737-35-9 | 95% | 1g |

$830 | 2021-08-05 |

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

84737-35-9 (5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine) 関連製品

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬